

# "head-to-head comparison of novel antiinflammatory agents"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anti-inflammatory agent 61

Cat. No.: B15138813

Get Quote

# Head-to-Head Comparison of Novel Antiinflammatory Agents

A Guide for Researchers and Drug Development Professionals

The landscape of inflammatory disease treatment is rapidly evolving with the advent of novel biologic and small molecule therapies. This guide provides a direct comparison of the performance of key classes of these agents—specifically IL-23 inhibitors, IL-17 inhibitors, and Janus kinase (JAK) inhibitors—against each other and against the established class of TNF-alpha inhibitors. The data presented is compiled from head-to-head clinical trials and systematic reviews to support evidence-based decision-making in research and drug development.

# Comparative Efficacy of Novel Anti-inflammatory Agents

The following tables summarize the quantitative data from key head-to-head clinical trials across various inflammatory conditions.

#### **Psoriasis (PsO) & Psoriatic Arthritis (PsA)**

Table 1: Comparative Efficacy in Psoriasis and Psoriatic Arthritis



| <b>Compar</b> ison   | Agent 1                      | Agent 2                      | Indicati<br>on                                    | Key<br>Efficacy<br>Endpoin<br>t | Result                                                         | Study          | Citation |
|----------------------|------------------------------|------------------------------|---------------------------------------------------|---------------------------------|----------------------------------------------------------------|----------------|----------|
| IL-23i vs.<br>IL-17i | Guselku<br>mab (IL-<br>23i)  | Secukinu<br>mab (IL-<br>17i) | Moderate -to- Severe Plaque Psoriasis             | PASI 90<br>at week<br>48        | 84% for<br>Guselku<br>mab vs.<br>70% for<br>Secukinu<br>mab    | ECLIPSE        | [1]      |
| IL-17i vs.<br>IL-23i | Ixekizum<br>ab (IL-<br>17i)  | Guselku<br>mab (IL-<br>23i)  | Moderate<br>-to-<br>Severe<br>Plaque<br>Psoriasis | PASI 100<br>at week<br>24       | Non- inferiority met; faster onset for lxekizum ab             | EXCEED         | [1]      |
| IL-17i vs.<br>TNFαi  | Secukinu<br>mab (IL-<br>17i) | Adalimu<br>mab<br>(TNFαi)    | Psoriatic<br>Arthritis                            | ACR20<br>at week<br>52          | 64% for<br>Secukinu<br>mab vs.<br>58% for<br>Adalimu<br>mab    | FUTURE<br>5    |          |
| IL-23i vs.<br>TNFαi  | Guselku<br>mab (IL-<br>23i)  | Adalimu<br>mab<br>(TNFαi)    | Psoriatic<br>Arthritis                            | ACR20<br>at week<br>24          | 59.5% for<br>Guselku<br>mab vs.<br>52.0% for<br>Adalimu<br>mab | DISCOV<br>ER-2 |          |

PASI 90/100: 90%/100% reduction in Psoriasis Area and Severity Index score. ACR20: 20% improvement in American College of Rheumatology criteria.



Systematic reviews suggest that IL-23 inhibitors demonstrate the highest efficacy for psoriasis, with superior PASI 90 and PASI 100 responses, followed by IL-17 inhibitors.[2] While IL-17 inhibitors may have a faster onset of action, IL-23 inhibitors tend to show better long-term sustained efficacy.[3] For psoriatic arthritis, both IL-17 and IL-23 inhibitors show comparable effectiveness to TNF inhibitors.[4]

#### **Rheumatoid Arthritis (RA)**

Table 2: Comparative Efficacy in Rheumatoid Arthritis

| Comparis<br>on      | Agent 1                      | Agent 2                       | Key<br>Efficacy<br>Endpoint      | Result                                                       | Study                            | Citation |
|---------------------|------------------------------|-------------------------------|----------------------------------|--------------------------------------------------------------|----------------------------------|----------|
| JAKi vs.<br>TNFαi   | Baricitinib<br>(JAKi)        | Adalimuma<br>b (TNFαi)        | ACR20 at<br>week 12              | 70% for<br>Baricitinib<br>vs. 61% for<br>Adalimuma<br>b      | RA-BEAM                          |          |
| JAKi vs.<br>TNFαi   | Upadacitini<br>b (JAKi)      | Adalimuma<br>b (TNFαi)        | ACR20 at<br>week 12              | 71% for<br>Upadacitini<br>b vs. 63%<br>for<br>Adalimuma<br>b | SELECT-<br>COMPARE               | _        |
| JAKi vs.<br>bDMARDs | JAK<br>inhibitors<br>(class) | Biologic<br>DMARDs<br>(class) | Low Disease Activity at 24 weeks | 49.0% for<br>JAKi vs.<br>48.7% for<br>bDMARDs                | Quasi-<br>experiment<br>al study | [5]      |

bDMARDs: biologic Disease-Modifying Antirheumatic Drugs.

Head-to-head trials have demonstrated that JAK inhibitors are at least as effective, and in some cases more effective, than TNF-alpha inhibitors in treating rheumatoid arthritis.[6] Real-world evidence also suggests that JAK inhibitors have comparable effectiveness and safety to



biologic DMARDs at 24 weeks.[5] Furthermore, JAK inhibitors have been associated with a greater and more rapid reduction in pain compared to TNF inhibitors.[6][7]

### **Inflammatory Bowel Disease (IBD)**

Table 3: Comparative Efficacy in Ulcerative Colitis (UC)

| Comparis<br>on                     | Agent 1         | Agent 2        | Key<br>Efficacy<br>Endpoint                     | Result                                                          | Study   | Citation |
|------------------------------------|-----------------|----------------|-------------------------------------------------|-----------------------------------------------------------------|---------|----------|
| Integrin<br>Inhibitor vs.<br>TNFαi | Vedolizum<br>ab | Adalimuma<br>b | Clinical<br>Remission<br>at week 52             | 31.3% for<br>Vedolizum<br>ab vs.<br>22.5% for<br>Adalimuma<br>b | VARSITY | [8]      |
| Integrin<br>Inhibitor vs.<br>TNFαi | Vedolizum<br>ab | Adalimuma<br>b | Endoscopi<br>c<br>Improveme<br>nt at week<br>52 | 39.7% for<br>Vedolizum<br>ab vs.<br>27.7% for<br>Adalimuma<br>b | VARSITY | [8]      |

In the landmark VARSITY trial for ulcerative colitis, vedolizumab demonstrated superiority over adalimumab in achieving both clinical remission and endoscopic improvement at one year.[8]

## **Signaling Pathways and Mechanisms of Action**

Understanding the underlying signaling pathways is crucial for targeted drug development.

#### The TNF/IL-23/IL-17 Axis in Psoriasis

This pathway is central to the pathogenesis of psoriasis and other inflammatory diseases. Dendritic cells produce IL-23, which activates Th17 cells to release IL-17. Both IL-17 and TNF-alpha, a key inflammatory cytokine, act on keratinocytes and other cells to drive the inflammatory cascade.[9]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. youtube.com [youtube.com]
- 2. ijfmr.com [ijfmr.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. consensus.app [consensus.app]
- 5. Comparative effectiveness of JAK inhibitors and biologic disease-modifying antirheumatic drugs in patients with rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of JAK Inhibitors Compared With Biologic Disease-Modifying Antirheumatic Drugs on Pain Reduction in Rheumatoid Arthritis: Results From a Nationwide Swedish Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-head comparison of biological drugs for inflammatory bowel disease: from randomized controlled trials to real-world experience PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["head-to-head comparison of novel anti-inflammatory agents"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138813#head-to-head-comparison-of-novel-anti-inflammatory-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com